Methyl 4-[(methylamino)methyl]benzoate hydrochloride Methyl 4-[(methylamino)methyl]benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 160408-65-1
VCID: VC6185772
InChI: InChI=1S/C10H13NO2.ClH/c1-11-7-8-3-5-9(6-4-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H
SMILES: CNCC1=CC=C(C=C1)C(=O)OC.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.68

Methyl 4-[(methylamino)methyl]benzoate hydrochloride

CAS No.: 160408-65-1

Cat. No.: VC6185772

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.68

* For research use only. Not for human or veterinary use.

Methyl 4-[(methylamino)methyl]benzoate hydrochloride - 160408-65-1

Specification

CAS No. 160408-65-1
Molecular Formula C10H14ClNO2
Molecular Weight 215.68
IUPAC Name methyl 4-(methylaminomethyl)benzoate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-11-7-8-3-5-9(6-4-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H
Standard InChI Key YHSLJDKSLVUFDO-UHFFFAOYSA-N
SMILES CNCC1=CC=C(C=C1)C(=O)OC.Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzoate ester core with a methylamino-methyl group (–CH2_2N(CH3_3)–) at the 4-position of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural identifiers include:

  • SMILES: CNCC1=CC=C(C(=O)OC)C=C1.Cl

  • InChI: InChI=1S/C10H13NO2.ClH/c1-11-7-8-3-5-9(6-4-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H

  • InChIKey: JAUCAJFRFIPWIZ-UHFFFAOYSA-N .

The methyl ester group at the carbonyl position and the protonated methylamine moiety contribute to its reactivity in nucleophilic and coupling reactions.

Crystallographic and Conformational Insights

While X-ray crystallographic data are unavailable, predicted collision cross-section (CCS) values for adducts such as [M+H]+[M+H]^+ (138.6 Ų) and [M+Na]+[M+Na]^+ (150.3 Ų) suggest a compact molecular geometry with moderate polarity . These CCS values, derived from computational models, aid in mass spectrometry-based identification.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via esterification of 4-[(methylamino)methyl]benzoic acid with methanol under acidic conditions. A patented protocol for analogous compounds involves:

  • Acid-Catalyzed Esterification: Reacting the carboxylic acid precursor with methanol and hydrochloric acid at reflux .

  • pH and Temperature Control: Post-reaction, the mixture is cooled to 5–10°C and adjusted to pH 6–7 using aqueous sodium hydroxide .

  • Extraction and Purification: The product is extracted into methylene chloride, and the organic phase is isolated after adjusting the aqueous phase to pH 10–11 .

Yields exceeding 85% are achievable, with optimal conditions minimizing hydrolysis of the methyl ester .

Process Optimization

Key parameters include:

  • Temperature: Maintaining ≤10°C during base addition prevents side reactions .

  • Solvent Choice: Aromatic hydrocarbons (e.g., toluene) improve extraction efficiency when saturated with salts like NaCl .

  • Scale-Up Considerations: Industrial batches (e.g., 60 kg starting material) demonstrate reproducibility, with yields of 88–89% .

Physicochemical Properties

Basic Properties

  • Molecular Weight: 215.68 g/mol .

  • Melting Point: 238°C (decomposition) .

  • Solubility: High solubility in polar aprotic solvents (e.g., methanol, DMF) and moderate solubility in water due to the hydrochloride salt .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Methyl 4-[(methylamino)methyl]benzoate hydrochloride is a versatile building block in:

  • Buchwald–Hartwig Couplings: Facilitates C–N bond formation in quinoline-based antibiotics .

  • Prodrug Synthesis: The methyl ester serves as a protecting group, enabling controlled hydrolysis to the free acid under mild conditions .

Case Study: Antibiotic Development

In U.S. Patent 6,172,084, the compound’s analog, methyl 4-(aminomethyl)benzoate, is utilized to synthesize indole derivatives with potent antibacterial activity . The methylamino variant likely exhibits enhanced lipid solubility, improving bioavailability in similar applications.

Analytical and Spectroscopic Data

Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]+[M+H]^+180.10192138.6
[M+Na]+[M+Na]^+202.08386150.3

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